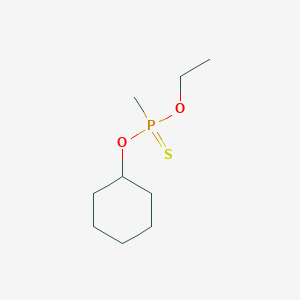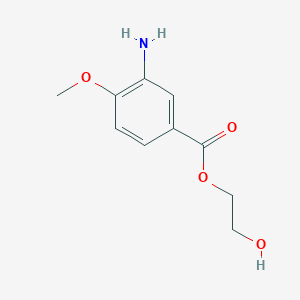![molecular formula C22H22O3 B14516705 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene CAS No. 63014-38-0](/img/structure/B14516705.png)
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . This compound is characterized by its complex aromatic structure, which includes ethoxy, phenyl, and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as AlCl3 . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(4-Methoxyphenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Chlorophenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Methylphenyl)phenyl]-1,2-dimethoxybenzene
Uniqueness
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research fields .
Eigenschaften
CAS-Nummer |
63014-38-0 |
|---|---|
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[3-(4-ethoxyphenyl)phenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-4-25-20-11-8-16(9-12-20)17-6-5-7-18(14-17)19-10-13-21(23-2)22(15-19)24-3/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
DOWQWBKLDUMQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
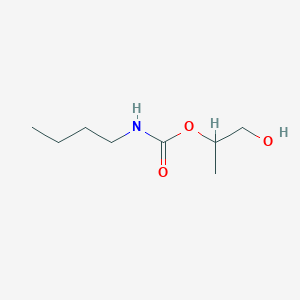
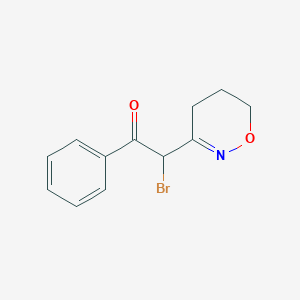
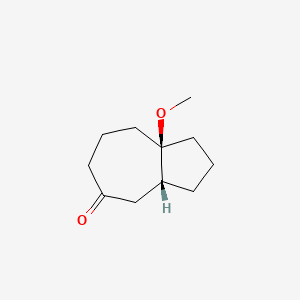


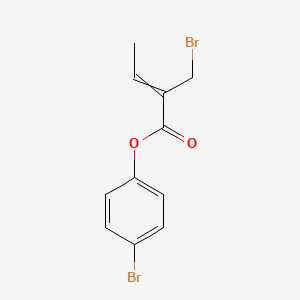
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
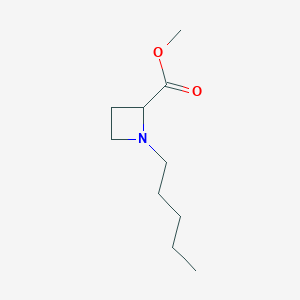

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
